molecular formula C14H13FN2O2 B3019355 (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide CAS No. 953180-69-3

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

カタログ番号 B3019355
CAS番号: 953180-69-3
分子量: 260.268
InChIキー: PDHZCORPSULVPB-IHWYPQMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide, commonly known as FLX475, is a novel small molecule inhibitor that has recently been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

FLX475 is a selective inhibitor of CCR4, which is a chemokine receptor expressed on the surface of various immune cells. This receptor plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking the activity of CCR4, FLX475 can reduce the recruitment of immune cells and prevent the progression of various diseases.
Biochemical and Physiological Effects:
FLX475 has been shown to have several biochemical and physiological effects. It can reduce the recruitment of immune cells to sites of inflammation, which can reduce inflammation and prevent the progression of various diseases. Additionally, FLX475 can modulate the activity of various immune cells, which can have a positive effect on the immune system.

実験室実験の利点と制限

One of the advantages of FLX475 is that it has shown promising results in preclinical studies, which suggests that it could be an effective therapeutic agent for the treatment of various diseases. Additionally, FLX475 has a selective mode of action, which reduces the risk of off-target effects.
One of the limitations of FLX475 is that it is currently being evaluated in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, FLX475 may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the research on FLX475. One potential direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to understand the pharmacokinetics and bioavailability of FLX475, which could help to optimize its effectiveness as a therapeutic agent. Furthermore, it may be possible to develop new derivatives of FLX475 that have improved pharmacological properties and increased potency.

合成法

The synthesis of FLX475 involves several steps, starting with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl hydroxylamine. The resulting compound is then reacted with acetic anhydride to form 4-fluorophenyl isoxazoline. The final step involves the reaction of 4-fluorophenyl isoxazoline with but-2-enamide to form FLX475.

科学的研究の応用

FLX475 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of a protein called CCR4, which is involved in the recruitment of immune cells to sites of inflammation. By blocking this protein, FLX475 can reduce inflammation and prevent the progression of various diseases.

特性

IUPAC Name

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHZCORPSULVPB-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。